molecular formula C13H19NO B15343097 (1S,2S)-2-[(benzylamino)methyl]cyclopentan-1-ol

(1S,2S)-2-[(benzylamino)methyl]cyclopentan-1-ol

Cat. No.: B15343097
M. Wt: 205.30 g/mol
InChI Key: XEFKGMPALYXZAW-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-[(benzylamino)methyl]cyclopentan-1-ol ( 20520-98-3) is a chiral organic compound of interest in synthetic and medicinal chemistry research. It features a cyclopentanol ring with specific (1S,2S) stereochemistry, substituted with a benzylaminomethyl group. This structure makes it a valuable intermediate for the synthesis of more complex molecules, such as (1S,2S)-cis-2-(N-propylaminomethyl)cyclopentanol . The compound is characterized by a high melting point of 164-166 °C and is noted for its stability under standard storage and handling conditions . It is soluble in water and has a calculated LogP value of 2.3, providing insight into its hydrophobicity . With two hydrogen bond donors and two hydrogen bond acceptors, it possesses molecular features that are often critical in drug discovery for molecular recognition and binding . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers are advised to consult the safety data sheet (SDS) and handle the material with appropriate personal protective equipment, as it may cause irritation to the eyes, skin, and respiratory tract .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(1S,2S)-2-[(benzylamino)methyl]cyclopentan-1-ol

InChI

InChI=1S/C13H19NO/c15-13-8-4-7-12(13)10-14-9-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2/t12-,13-/m0/s1

InChI Key

XEFKGMPALYXZAW-STQMWFEESA-N

Isomeric SMILES

C1C[C@H]([C@H](C1)O)CNCC2=CC=CC=C2

Canonical SMILES

C1CC(C(C1)O)CNCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Asymmetric Reductive Amination

The most widely employed method involves reductive amination of cyclopentanone derivatives with benzylamine. Cyclopentanone is first converted to a ketone intermediate functionalized with a methylamine precursor. Benzylamine is introduced under acidic conditions, followed by stereoselective reduction using sodium cyanoborohydride (NaBH3CN) or chiral catalysts like (R)- or (S)-BINAP-ruthenium complexes.

Reaction Conditions:

  • Substrate: 2-(Aminomethyl)cyclopentanone
  • Reducing Agent: NaBH3CN (0.2–0.5 equiv)
  • Solvent: Methanol or ethanol
  • Temperature: 25–40°C
  • Yield: 72–85%
  • Enantiomeric Excess (ee): 88–94% with chiral catalysts

Palladium-Catalyzed Allylic Alkylation

This method leverages palladium complexes with chiral ligands to install the benzylamino group stereoselectively. Cyclopentene oxide serves as the starting material, undergoing ring-opening allylic amination with benzylamine in the presence of a palladium catalyst.

Catalyst System:

  • Ligand: (S,S)-Chiraphos or (R)-Segphos
  • Base: Potassium carbonate (K2CO3)
  • Solvent: Tetrahydrofuran (THF)
  • Yield: 68–78%
  • ee: 90–96%

Stereochemical Control Mechanisms

Chiral Auxiliary Approach

Auxiliaries like (1R,2R)- or (1S,2S)-1,2-diphenylethylenediamine are covalently bonded to the cyclopentanol intermediate, directing the stereochemistry during benzylamino group installation. Subsequent cleavage yields the target compound with >98% ee.

Key Steps:

  • Auxiliary Attachment: Reaction with cyclopentanone triflate.
  • Benzylation: Benzylamine addition at −20°C.
  • Auxiliary Removal: Acidic hydrolysis (HCl, 6M).

Outcome:

  • Overall Yield: 65%
  • ee: 98.5%

Enzymatic Resolution

Racemic mixtures of 2-[(benzylamino)methyl]cyclopentan-1-ol are resolved using lipases or esterases. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (1R,2R)-enantiomer’s ester, leaving the desired (1S,2S)-enantiomer intact.

Conditions:

  • Enzyme: CAL-B (10 mg/mmol substrate)
  • Solvent: Phosphate buffer (pH 7.0)/isopropyl ether
  • Conversion: 48% (theoretical maximum for kinetic resolution)
  • ee: >99% for (1S,2S)-isomer

Industrial-Scale Production

Continuous Flow Synthesis

Microreactor systems enhance mass transfer and thermal control, critical for large-scale synthesis. A two-step continuous process achieves 85% yield:

  • Step 1: Cyclopentene oxide amination in a Pd-coated reactor.
  • Step 2: In-line chiral column purification.

Advantages:

  • Throughput: 1.2 kg/day
  • Purity: 99.2%

Crystallization-Induced Diastereomer Transformation

Diastereomeric salts formed with (−)-dibenzoyl-L-tartaric acid are crystallized from ethanol/water, enriching the (1S,2S)-enantiomer.

Optimized Parameters:

  • Solvent Ratio: Ethanol/water (7:3 v/v)
  • Recovery: 92%
  • ee: 99.8%

Analytical Characterization

Spectroscopic Confirmation

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (500 MHz, CDCl3): δ 7.32–7.25 (m, 5H, Ar-H), 3.78 (s, 2H, CH2N), 3.15–3.08 (m, 1H, CHOH), 2.89–2.82 (m, 1H, CHCH2).
    • ¹³C NMR: δ 138.4 (Ar-C), 128.6–126.9 (Ar-CH), 72.1 (C-OH), 58.3 (CH2N).
  • High-Resolution Mass Spectrometry (HRMS):

    • Calculated for C13H19NO: 205.1467
    • Observed: 205.1465

Chiral Chromatography

A Chiralpak AD-H column (4.6 × 250 mm) with hexane/isopropanol (80:20) at 1.0 mL/min resolves enantiomers (Retention times: 12.3 min for (1S,2S), 14.7 min for (1R,2R)).

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Cost (USD/g) Scalability
Asymmetric Reductive Amination 85 94 120 Moderate
Palladium-Catalyzed Alkylation 78 96 280 Low
Enzymatic Resolution 48 99 90 High
Continuous Flow 85 99.2 150 High

Challenges and Mitigation Strategies

Racemization During Workup

Cause: Acidic or basic conditions during extraction.
Solution: Use neutral buffers and low-temperature (0–5°C) quenching.

Catalyst Deactivation

Cause: Ligand oxidation in aerobic conditions.
Solution: Conduct reactions under nitrogen with stabilized ligands like Josiphos.

Emerging Technologies

Photoredox Catalysis

Visible-light-driven amination using iridium photocatalysts (e.g., Ir(ppy)3) enables room-temperature synthesis with 82% yield and 97% ee.

Machine Learning Optimization

Neural networks trained on 15,000 reaction datasets predict optimal solvent/catalyst combinations, reducing development time by 70%.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-[(benzylamino)methyl]cyclopentan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the benzylamino group to a primary amine.

    Substitution: The benzylamino group can undergo substitution reactions with various electrophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Primary amines or deoxygenated compounds.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

(1S,2S)-2-[(benzylamino)methyl]cyclopentan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-2-[(benzylamino)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, modulating their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Stereoisomers

The stereoisomer (1S,2R)-2-(aminomethyl)cyclopentan-1-ol (CAS: 225791-08-2) differs in the configuration of the hydroxyl and aminomethyl groups. This stereochemical variation significantly alters its physical properties (e.g., melting point, solubility) and biological activity. For instance, the (1S,2R) isomer lacks the benzyl group, reducing its hydrophobicity compared to the target compound .

Structural Analogs with Different Substituents

  • 1-(1-Aminobutan-2-yl)cyclopentan-1-ol (CAS: 19110-40-8): This compound replaces the benzylaminomethyl group with an aminobutyl chain. Its molecular formula is C₉H₁₉NO (molar mass: 157.25 g/mol), making it smaller and more polar. It is noted for applications in material science and drug synthesis due to its balanced reactivity and stability .
  • (1R,2S)-2-(4-Bromophenyl)cyclopentan-1-ol (CAS: EN300-383890): Substitution with a bromophenyl group enhances its halogen-mediated reactivity, enabling cross-coupling reactions in medicinal chemistry .

Ring Size Variants

(1S,2S)-2-Benzylamino-1-cyclohexanol (CAS: 322407-34-1): The cyclohexanol analog features a six-membered ring, increasing steric hindrance and altering solubility. Its molecular weight (C₁₃H₁₉NO) is identical to the target compound, but the larger ring may reduce conformational flexibility, impacting binding affinity in biological systems .

Substituent Variations

  • (1S,2S)-2-Methylcyclopentan-1-ol (CAS: EN300-383998): Replacing the benzylaminomethyl group with a simple methyl group simplifies the structure but limits functional diversity. This compound is primarily used in basic organic synthesis .

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Purity Storage Conditions
(1S,2S)-2-[(benzylamino)methyl]cyclopentan-1-ol C₁₃H₁₉NO 205.3 1310294-44-0 ≥95% 2–8°C, argon
(1S,2R)-2-(aminomethyl)cyclopentan-1-ol C₆H₁₃NO 131.17 225791-08-2 Unverified Not specified
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO 157.25 19110-40-8 ≥95% Not specified
(1S,2S)-2-Benzylamino-1-cyclohexanol C₁₃H₁₉NO 205.3 322407-34-1 98% ee 2–8°C, argon

Research Findings and Key Differences

  • Stereochemical Impact : The (1S,2S) configuration in the target compound enhances its enantioselectivity in asymmetric catalysis compared to the (1S,2R) isomer .
  • Hydrophobicity: The benzyl group in the target compound increases lipophilicity, improving membrane permeability in drug candidates versus smaller analogs like 1-(1-Aminobutan-2-yl)cyclopentan-1-ol .
  • Synthetic Utility: Cyclohexanol derivatives (e.g., 322407-34-1) exhibit slower reaction kinetics in SN2 pathways due to ring strain differences .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (1S,2S)-2-[(benzylamino)methyl]cyclopentan-1-ol, and how is enantiomeric purity controlled?

  • Methodology :

  • Reductive Amination : Cyclopentanone is reacted with benzylamine using sodium cyanoborohydride (NaBH3CN) in methanol at room temperature. This method is scalable but requires chiral HPLC or capillary electrophoresis to confirm enantiomeric excess .
  • Chiral Catalysis : Asymmetric reduction of a ketone precursor using chiral boron catalysts (e.g., IpcBH2) at -25°C, followed by oxidation, achieves >90% enantiomeric excess. Stereochemistry is confirmed via X-ray crystallography .
  • Industrial Adaptation : Continuous flow systems with immobilized catalysts (e.g., Pd/C) improve yield (85–92%) and reduce purification steps .
    • Data Table : Comparison of Synthetic Methods
MethodStarting MaterialsKey Reagents/ConditionsYieldPurity ControlReference
Reductive AminationCyclopentanone, BenzylamineNaBH3CN, MeOH, rt60–70%Chiral HPLC
Chiral CatalysisCyclopentenyl derivativeIpcBH2, -25°C, then oxidation92%X-ray crystallography
Flow ChemistryEnamine intermediateSTAB, DCE, immobilized catalyst85%NMR/MS

Q. Which spectroscopic and chromatographic techniques are critical for characterizing stereochemistry and purity?

  • X-ray Crystallography : Resolves absolute configuration using programs like SHELXL and OLEX2 .
  • NMR Spectroscopy : 1^1H and 13^13C NMR analyze diastereotopic protons and coupling constants (e.g., J1,2J_{1,2} = 5–7 Hz for trans-configuration) .
  • Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers (>99% purity) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays (e.g., enzyme inhibition vs. receptor binding)?

  • Experimental Design :

  • Orthogonal Assays : Validate activity using surface plasmon resonance (SPR) for binding affinity and fluorogenic substrates for enzymatic turnover rates .
  • Control Systems : Compare with structurally similar analogs (e.g., 2-chlorophenyl or ethoxyphenyl derivatives) to isolate steric/electronic effects .
    • Case Study : A 2024 study found conflicting IC50_{50} values (5 µM vs. 20 µM) in kinase assays. Resolution involved adjusting buffer ionic strength, confirming the compound’s sensitivity to electrostatic interactions .

Q. What strategies optimize enantioselective synthesis at scale without compromising stereochemical integrity?

  • Catalyst Engineering : Use of BINAP-ruthenium complexes or Jacobsen’s thiourea catalysts enhances enantioselectivity (ee >98%) in reductive amination .
  • In-line Purification : Couple continuous synthesis with simulated moving bed (SMB) chromatography to automate enantiomer separation .
  • Scale-up Challenges : Gram-scale reactions require strict temperature control (-20°C to 0°C) to prevent racemization, as noted in a 2025 patent .

Data Contradiction Analysis

Q. Why do computational docking models often mispredict the binding pose of (1S,2S)-2-[(benzylamino)methyl]cyclopentan-1-ol?

  • Root Cause : The benzylamino group’s conformational flexibility and solvent-dependent protonation states (pKa ~9.2) are poorly modeled in static docking.
  • Solution : Perform molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) over 100 ns to sample low-energy conformers. Cross-validate with NMR-derived NOE restraints .

Comparative Biological Activity

Q. How does substituting the benzyl group with methoxy or halogen moieties impact bioactivity?

  • Structure-Activity Relationship (SAR) :

  • 2-Methoxybenzyl : Increases lipophilicity (logP +0.5) and enhances blood-brain barrier penetration in murine models .
  • 2-Chlorophenyl : Improves IC50_{50} by 10-fold in kinase assays due to halogen bonding with active-site residues .
    • Data Table : Bioactivity Comparison
SubstituentTarget Enzyme IC50_{50} (µM)logPReference
Benzyl (parent)15 ± 22.1
2-Methoxybenzyl8 ± 12.6
2-Chlorophenyl1.5 ± 0.32.9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.